

Tezacaftor's Clinical Effectiveness: A Comparative Analysis for Researchers

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This guide provides a systematic review of the clinical effectiveness of Tezacaftor, a key corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of Tezacaftor-based therapies with other approved CFTR modulators, supported by data from pivotal clinical trials.

Comparative Clinical Efficacy of CFTR Modulators

The clinical efficacy of Tezacaftor, primarily in combination with the potentiator Ivacaftor (TEZ/IVA), has been evaluated against other CFTR modulator therapies, including the earlier combination of Lumacaftor/Ivacaftor (LUM/IVA) and the more recent triple-combination therapy of Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA). The following tables summarize the key clinical outcomes from major trials, providing a quantitative comparison of these treatments.

Table 1: Improvement in Lung Function (Absolute Change in ppFEV1 from Baseline)



Treatment Comparison	Patient Population (Genotype)	Absolute Change in ppFEV1 (%) vs. Placebo	Absolute Change in ppFEV1 (%) vs. Active Comparator	Clinical Trial(s)
TEZ/IVA vs. Placebo	Homozygous for F508del	4.0[1]	N/A	EVOLVE[2]
Heterozygous for F508del with a residual function mutation	6.8[1]	N/A	EXPAND[3]	
LUM/IVA vs. Placebo	Homozygous for F508del	2.6 - 4.0[4]	N/A	TRAFFIC, TRANSPORT[4]
ELX/TEZ/IVA vs. Placebo	Heterozygous for F508del with a minimal function mutation	14.3	N/A	AURORA F/MF[1]
ELX/TEZ/IVA vs. TEZ/IVA	Homozygous for F508del	N/A	10.0[5][6]	VX18-445-109[5]

Table 2: Reduction in Pulmonary Exacerbations



Treatment Comparison	Patient Population (Genotype)	Annualized Rate of Pulmonary Exacerbations vs. Placebo	Annualized Rate of Pulmonary Exacerbations vs. Active Comparator	Clinical Trial(s)
TEZ/IVA vs. Placebo	Homozygous for F508del	35% reduction[2]	N/A	EVOLVE[2]
LUM/IVA vs. Placebo	Homozygous for F508del	Significant reduction[7]	N/A	TRAFFIC, TRANSPORT[7]
ELX/TEZ/IVA vs. Placebo	Heterozygous for F508del with a minimal function mutation	63% reduction[8]	N/A	AURORA F/MF

Table 3: Change in Sweat Chloride Concentration



Treatment Comparison	Patient Population (Genotype)	Absolute Change in Sweat Chloride (mmol/L) vs. Placebo	Absolute Change in Sweat Chloride (mmol/L) vs. Active Comparator	Clinical Trial(s)
TEZ/IVA vs. Placebo	Homozygous for F508del	-9.5	N/A	EVOLVE
LUM/IVA vs. Placebo	Homozygous for F508del	-10.0	N/A	TRAFFIC, TRANSPORT
ELX/TEZ/IVA vs. Placebo	Heterozygous for F508del with a minimal function mutation	-41.8	N/A	AURORA F/MF
ELX/TEZ/IVA vs. TEZ/IVA	Homozygous for F508del	N/A	-45.1[5][6]	VX18-445-109[5]

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of the pivotal clinical trials that have defined the clinical profile of Tezacaftor and its comparators.

Tezacaftor/Ivacaftor (TEZ/IVA) Trials

- EVOLVE (NCT02347657): This was a Phase 3, randomized, double-blind, placebocontrolled trial evaluating the efficacy and safety of TEZ/IVA in patients aged 12 years and older with cystic fibrosis who were homozygous for the F508del mutation.[2] The primary endpoint was the absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1) through 24 weeks of treatment.[2]
- EXPAND (NCT02392234): A Phase 3, randomized, placebo- and active-controlled, crossover-design study, EXPAND assessed TEZ/IVA in patients aged 12 and older with CF who were heterozygous for the F508del mutation and a residual function mutation.[3] The



study included a TEZ/IVA treatment arm, an Ivacaftor monotherapy arm, and a placebo arm. The primary endpoint was the absolute change in ppFEV1 from baseline.[3]

Lumacaftor/Ivacaftor (LUM/IVA) Trials

TRAFFIC (NCT01807949) and TRANSPORT (NCT01807963): These were two Phase 3, randomized, double-blind, placebo-controlled trials that assessed the efficacy and safety of LUM/IVA in patients with CF aged 12 and older who were homozygous for the F508del mutation.[4][9] The primary endpoint for both studies was the absolute change in ppFEV1 from baseline at week 24.[10][11]

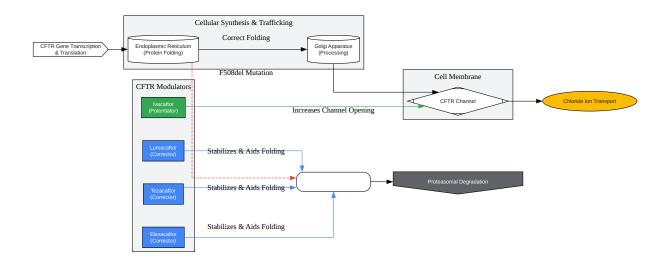
Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) Trials

- AURORA F/MF (NCT03525444): This Phase 3, randomized, double-blind, placebocontrolled trial evaluated the efficacy and safety of the triple-combination therapy in CF patients aged 12 and older who were heterozygous for the F508del mutation and a minimal function mutation. The primary endpoint was the absolute change in ppFEV1 from baseline at week 4.
- VX18-445-109 (NCT03525548): This was a Phase 3, randomized, double-blind, active-controlled trial comparing ELX/TEZ/IVA to TEZ/IVA in patients with CF aged 12 and older who are homozygous for the F508del mutation.[12] The primary endpoint was the absolute change in ppFEV1 from baseline at week 4.[5][12]

Visualizing Mechanisms and Processes

To further elucidate the context of Tezacaftor's clinical application, the following diagrams illustrate the underlying signaling pathway and a typical clinical trial workflow.

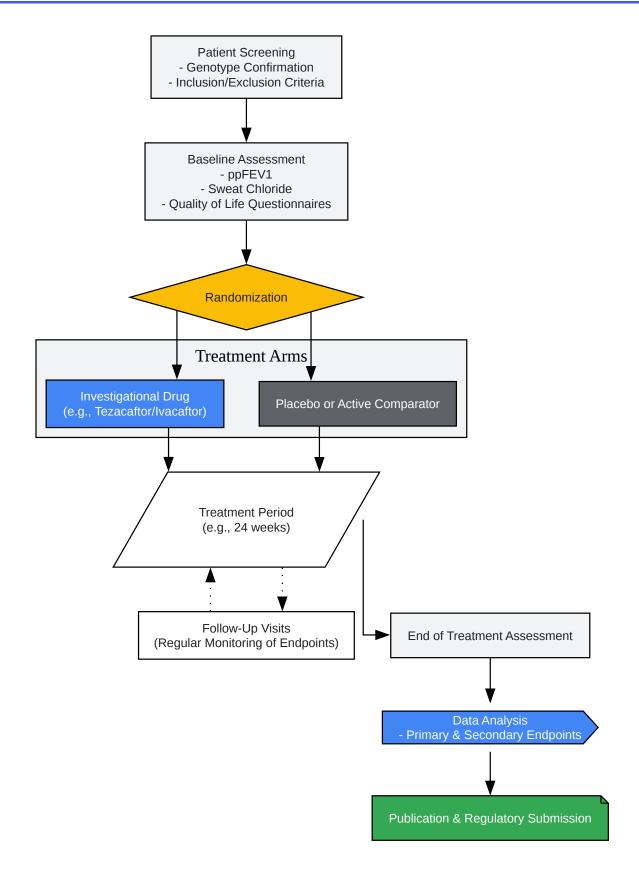




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Caption: Mechanism of action of CFTR modulators on the F508del-CFTR protein.





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Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.



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References

- 1. Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 Through 11 Years of Age with Cystic Fibrosis Heterozygous for F508del and a Minimal Function Mutation: A Phase 3b, Randomized, Placebo-controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged ≥6
 Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical
 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. atsjournals.org [atsjournals.org]
- 7. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 3 Open-Label Study of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 through 11
 Years of Age with Cystic Fibrosis and at Least One F508del Allele PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 9. Two 24-Week Phase 3 Studies of Lumacaftor in Combination with Ivacaftor Met Primary Endpoint with Statistically Significant Improvements in Lung Function (FEV1) in People with Cystic Fibrosis who have Two Copies of the F508del Mutation | Vertex Pharmaceuticals [investors.vrtx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and safety of lumacaftor/ivacaftor combination therapy in patients with cystic fibrosis homozygous for Phe508del CFTR by pulmonary function subgroup: a pooled analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]



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